Viscoat
Description
Historical Development of Polysaccharide-Based Viscoelastic Materials
The lineage of modern viscoelastic materials, including those containing components of Viscoat, traces back to foundational discoveries in polysaccharide chemistry. Early academic efforts were crucial in isolating and characterizing key natural polymers, laying the groundwork for more complex composite formulations.
Early Research on Hyaluronic Acid Isolation and Characterization
The investigation into hyaluronic acid (HA), also known as hyaluronan, a non-sulfated glycosaminoglycan and linear polysaccharide, began with early observations in the late 19th century . In 1880, the French scientist Portes first noted the unique properties of mucin within the vitreous body, distinguishing it from other mucoids . A pivotal moment arrived in 1934 when Karl Meyer and John Palmer successfully isolated an unusual polysaccharide from the vitreous humor of bovine eyes, which they subsequently named "hyaluronic acid," a term derived from "hyaloid" (referring to the vitreous) and "uronic acid" .
Following its isolation, extensive research from the 1940s onwards focused on elucidating the physicochemical properties of HA, culminating in the resolution of its chemical structure by Meyer and Weissmann in 1954 . HA was found to be composed of repeating disaccharide units of N-acetyl-D-glucosamine and D-glucuronic acid, connected by alternating β-(1→3) and β-(1→4) glycosidic bonds . Early characterizations highlighted HA's remarkably high molecular weight and its ability to form numerous hydrogen bonds with water molecules, which endows its solutions with high viscosity and viscoelasticity even at low concentrations (e.g., 0.1%) . This property, leading to a gelatinous consistency and high hydration capacity, underscored its significance in various biological and, subsequently, material science contexts .
Evolution of Polysaccharide Combination Formulations in Material Science
The profound understanding of individual polysaccharides, particularly the viscoelastic characteristics of hyaluronic acid, spurred the development of combination formulations in material science. Polysaccharides are recognized as advantageous biopolymers due to their inherent biocompatibility, biodegradability, non-toxicity, and chemical versatility, making them excellent candidates for advanced biomaterials . They form a crucial part of the extracellular matrix (ECM) in biological tissues, providing structural and functional support .
The progression towards multicomponent polysaccharide formulations was driven by the realization that different polysaccharides exhibit distinct physical and chemical properties, often influenced by their molecular chain length and branching patterns . Researchers began to explore how the strategic combination of these natural polymers could yield novel materials with enhanced or customized characteristics, superior to those of single components . This interdisciplinary research has led to the creation of polysaccharide-based hydrogels, nanoparticles, and specialized coatings, leveraging their capacity to form intricate networks and accurately mimic physiological microenvironments . The primary objective was to engineer advanced materials capable of demonstrating improved mechanical stability, tailored viscoelastic behavior, and sophisticated interactions with biological systems .
Chemical Compositional Basis of this compound
This compound is a notable example of a polysaccharide combination formulation, characterized by its precise blend of two distinct glycosaminoglycans: sodium hyaluronate and chondroitin (B13769445) sulfate (B86663). This specific composite is engineered to harness the complementary rheological and chemical attributes of its constituent components.
Sodium Hyaluronate Component
Sodium hyaluronate, the sodium salt of hyaluronic acid, is a linear polysaccharide composed of repeating disaccharide units of D-glucuronic acid and N-acetyl-D-glucosamine . A critical factor in its material properties is its high molecular weight, which significantly influences its viscosity and viscoelasticity . Solutions containing sodium hyaluronate can exhibit substantial viscosity even at low concentrations, such as 0.1% . This characteristic stems from its propensity to form extensive hydrogen bonds with water molecules, thereby creating a robust three-dimensional network that contributes to the solution's structural integrity and resistance to deformation .
The molecular weight of sodium hyaluronate can vary considerably depending on its source and purification methods; for instance, HA derived from animal sources can exhibit very high molecular weights, often exceeding 1,000 kDa . The physicochemical attributes of sodium hyaluronate render it an essential component in materials designed for hydration, lubrication, and volume-filling applications . Its polyanionic nature further allows for modulations in its interactions with other molecules, enhancing its utility in composite systems .
Chondroitin Sulfate Component
Chondroitin sulfate (CS) is another prominent glycosaminoglycan integral to the extracellular matrix, particularly abundant in cartilaginous tissues . Distinct from hyaluronic acid, chondroitin sulfate is a sulfated polysaccharide, characterized by sulfate groups within its repeating disaccharide units, which typically consist of D-glucuronic acid and N-acetyl-D-galactosamine. The specific positions of these sulfate groups define variations such as chondroitin 4-sulfate or chondroitin 6-sulfate.
Synergistic Effects of Constituent Polysaccharides in Composite Systems
The formulation of this compound leverages the synergistic effects between sodium hyaluronate and chondroitin sulfate, rather than a mere additive combination of their properties . This deliberate co-formulation is engineered to achieve a superior rheological profile. The high molecular weight and intrinsic viscoelasticity of sodium hyaluronate contribute significantly to the material's cohesive and space-occupying attributes. Concurrently, chondroitin sulfate, with its distinct charge distribution and molecular conformation, imparts crucial properties related to solution stability and provides a more dispersive character.
The intricate molecular interplay between the long, unbranched chains of sodium hyaluronate and the sulfated, generally shorter chains of chondroitin sulfate culminates in a composite material with enhanced bulk viscosity and elasticity that often surpass those achievable by either polysaccharide alone at comparable concentrations . This engineered synergy enables this compound to possess a precisely tailored rheological profile, which is critical for its academic and material science utility. The strategic combination exemplifies advanced principles in polysaccharide chemistry and material engineering, culminating in a highly functional biomaterial.
Properties
CAS No. |
123352-36-3 |
|---|---|
Molecular Formula |
C13H12O4 |
Synonyms |
Viscoat |
Origin of Product |
United States |
Molecular and Supramolecular Architecture
Intermolecular Interactions within the Viscoat Matrix
The viscoelasticity and structural integrity of the this compound matrix arise from a network of dynamic intermolecular forces between sodium hyaluronate and sodium chondroitin (B13769445) sulfate (B86663) molecules, as well as interactions with the aqueous solvent.
Hydrogen bonding is a predominant intermolecular interaction contributing significantly to the structural and rheological properties of this compound. Hyaluronic acid (HA), the backbone of sodium hyaluronate, forms extensive hydrogen bond networks, both within its own molecules (intramolecularly) and between adjacent molecules (intermolecularly) . These hydrogen bonds can occur between polar groups of HA and also involve water molecules, acting as bridges between functional groups .
Molecular entanglement is another critical phenomenon underlying the viscoelasticity of polymer solutions. In concentrated polymer solutions, polymer chains become topologically constrained due to their inability to cross through one another, leading to the formation of temporary, dynamic networks . The viscosity of polymer solutions is directly related to this entanglement; for entanglement to occur, polymer chains must be sufficiently close and reside within a defined volume for a specific duration . As shear rates increase, the relative motion of polymer molecules intensifies, reducing the density of these entanglements and consequently decreasing the solution's viscosity, a behavior known as shear thinning . The viscoelastic properties of a solution are also linked to the flexibility of the molecular chains, with greater flexibility often correlating with more pronounced viscoelasticity .
Hydrogen Bonding Networks and Their Dynamics
Influence of Polysaccharide Molecular Weight on Supramolecular Assembly
The molecular weight of both sodium hyaluronate and chondroitin sulfate significantly impacts the supramolecular assembly and macroscopic rheological properties of the this compound matrix. Generally, an increase in the molecular weight and concentration of hyaluronate in polymer solutions leads to a reinforcement of the three-dimensional polymer network, resulting in enhanced solution viscosity and viscoelasticity . High molecular weight hyaluronate, for example, can form entangled polymer networks even at relatively low concentrations .
In this compound, sodium hyaluronate (Na-Ha) and chondroitin sulfate (CS) are combined to achieve a specific viscoelastic profile. While the exact molecular weights in this compound can vary, sodium hyaluronate components in ophthalmic viscosurgical devices often have molecular weights ranging from 1,500,000 to 1,900,000 Daltons . Chondroitin sulfate components typically have lower molecular weights, often around 20,000 to 100,000 Daltons, with some preparations preferably ranging from 50,000 to 90,000 Daltons . These differing molecular weights contribute to the combined cohesive and dispersive properties of this compound, allowing it to maintain intraocular space and provide tissue protection effectively .
The enhanced viscoelastic properties of chondroitin sulfate, for instance, have been observed to increase significantly with polymerization, leading to more than an order of magnitude increase in its molecular weight . This highlights the importance of the molecular size of individual components in engineering the desired bulk properties of a complex mixture like this compound.
The table below summarizes the typical molecular weight ranges for the polysaccharide components in viscoelastic ophthalmic preparations, including those found in this compound:
| Polysaccharide Component | Typical Molecular Weight Range (Daltons) | Reference |
| Sodium Hyaluronate (Na-Ha) | 1,500,000 - 1,900,000 | |
| Chondroitin Sulfate (CS) | 20,000 - 100,000 |
Biochemical and Material Degradation Pathways
Chemical Degradation Mechanisms
Hyaluronic acid, a key component of Viscoat, is susceptible to depolymerization through radical-mediated processes . Specifically, hydroxyl radicals are theorized to be significant contributors to HA degradation . This chemical degradation can be mitigated by the presence of radical scavengers, indicating the involvement of free radical species in the depolymerization process . Furthermore, the presence of metal surfaces and various metal ions, including Fe2+, Cu2+, Co2+, and Cr3+, has been implicated in causing HA degradation, presumably by catalyzing the formation of these detrimental hydroxyl radicals .
In contrast, chondroitin (B13769445) sulfate (B86663), the other primary polymer in this compound, has demonstrated a capacity to reduce free-radical production and mitigate free-radical-induced cell damage when compared to HA-only formulations . This suggests that chondroitin sulfate may offer a protective effect against radical-mediated degradation within the this compound formulation, potentially acting as a free-radical scavenger .
Radical-Mediated Depolymerization Pathways
Enzymatic Degradation Processes
Enzymatic degradation is a primary mechanism by which biological systems break down complex polysaccharides like those found in this compound, involving specific glycosidase enzymes.
Hyaluronic acid is specifically targeted and degraded by a class of enzymes known as hyaluronidases (HAase) . These enzymes catalyze the cleavage of the β-1,4 glycosidic bonds within the HA polymer chains, leading to a reduction in molecular weight and a loss of viscoelasticity . The efficiency of hyaluronidase-mediated degradation is influenced by several factors, including the degree of HA cross-linking and its concentration . Higher concentrations of hyaluronic acid generally result in a slower rate of dissolution by hyaluronidase (B3051955) .
Chondroitin sulfate, along with hyaluronic acid, is susceptible to enzymatic breakdown by chondroitinases . Chondroitinase ABC, a broad-specificity enzyme, is capable of degrading various chondroitin sulfate types (e.g., chondroitin 4-sulfate and chondroitin 6-sulfate) and dermatan sulfate, yielding characteristic unsaturated disaccharide and oligosaccharide products . It is also noted to act, albeit slowly, on hyaluronate .
Analysis of this compound after enzymatic digestion with chondroitinase ABC/ACII has revealed specific disaccharide compositions. Research findings indicate the presence of high amounts of Δdi-HA (from hyaluronan) and Δdi-6S (from chondroitin 6-sulfate), alongside lower quantities of Δdi-S D and Δdi-4S (from chondroitin 4-sulfate) . The detection of Δdi-HA is attributed to the chondroitinase ABC's ability to also recognize and cleave hyaluronan .
Table 1: Key Disaccharide Breakdown Products of this compound via Chondroitinase Digestion
| Disaccharide Product | Source Polymer | Relative Abundance in Digested this compound |
| Δdi-HA | Hyaluronan | High |
| Δdi-6S | Chondroitin 6-sulfate | High |
| Δdi-S D | Chondroitin Sulfate | Low |
| Δdi-4S | Chondroitin 4-sulfate | Low |
Hyaluronidase-Mediated Cleavage
Long-Term Material Stability in Simulated Biological Environments
The long-term stability of this compound within biological environments, particularly in applications like ophthalmic surgery, is critical for maintaining its desired mechanical and protective properties. Hyaluronic acid, as a primary component, is inherently unstable and typically requires cold storage (2º-8ºC) to prevent its gradual degradation and preserve the mechanical properties of viscoelastic solutions . Even under recommended cold storage conditions, HA can degrade over time, leading to significant variations in the material's properties .
The inclusion of chondroitin sulfate in this compound plays a role in enhancing its stability and performance. The synergistic combination of sodium hyaluronate and chondroitin sulfate has been shown to improve viscoelastic properties, offering better resistance to enzymatic degradation and free radicals, which contributes to increased mechanical robustness . Studies are ongoing to develop ophthalmic viscosurgical devices that can maintain their viscosity stably even at elevated temperatures, signifying a continuous effort to improve the long-term material stability under various storage and biological conditions .
Table 2: this compound Composition and Key Properties
| Component | Concentration | Molecular Weight (Approximate) | Function/Characteristic |
| Sodium Hyaluronate (HA) | 3% | 500,000 daltons | Maintains space, provides tissue protection, degrades by hyaluronidase and radicals |
| Chondroitin Sulfate (CS) | 4% | 25,000 daltons | Enhances protection and retention, reduces free-radical damage, degrades by chondroitinase |
| Resting State Viscosity | N/A | 40,000 ± 20,000 cps (at shear rate of 2 sec-1, 25° C) | Dispersive viscoelastic properties; aids in tissue coating and protection |
Advanced Analytical Methodologies for Characterization
Spectroscopic Techniques
Spectroscopic methods are indispensable for elucidating the structural features and identifying functional groups present in polysaccharides.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Polysaccharides
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the atomic-level structural elucidation of complex polysaccharides such as sodium hyaluronate and chondroitin (B13769445) sulfate (B86663) . Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to infer the linkage, sequence, and conformational behavior of sugar residues within the polymer chains .
For polysaccharides, 1D NMR (e.g., ¹H NMR and ¹³C NMR) provides initial insights into the number and proportions of different sugar residues and their anomeric configurations . Chemical shifts of protons and carbons, particularly near glycosidic linkages, are highly characteristic and allow for the identification of specific monosaccharide units and their positions within the repeating disaccharide units .
Detailed structural information often requires 2D NMR techniques, including:
Correlation Spectroscopy (COSY): Identifies scalar (through-bond) couplings between protons, helping to assign spins systems for each monosaccharide unit .
Total Correlation Spectroscopy (TOCSY): Reveals all protons within a spin system, enabling the complete assignment of monosaccharide units .
Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded protons and carbons, providing insights into the type of sugar residues and their chemical environments .
Heteronuclear Multiple Bond Correlation (HMBC): Establishes correlations across multiple bonds (typically 2-3 bonds), which is crucial for determining glycosidic linkage positions and sequences within the polysaccharide chain .
For chondroitin sulfate, ¹³C NMR spectroscopy can confirm the presence of sulfate groups at specific positions (e.g., 4-O or 6-O of GalNAc residues) through characteristic chemical shifts . For instance, distinct anomeric carbon signals are observed for glucuronic acid (GlcA) and N-acetylgalactosamine (GalNAc) residues, with specific shifts indicating sulfation patterns .
Table 1: Representative NMR Chemical Shifts for Polysaccharide Characterization
| NMR Technique | Proton/Carbon | Chemical Shift Range (ppm) | Structural Information | Source |
| ¹H NMR | H-1 (Anomeric) | 4.5 – 5.8 | Anomeric configuration, linkage | |
| ¹H NMR | H-2 to H-6 | 3.5 – 4.5 | Identification of sugar residues, minor components, and impurities | |
| ¹³C NMR | Anomeric C1 | ~100 – 105 | Linkage positions, differentiation of GlcA and GalNAc in CS | |
| ¹³C NMR | C6 (GalNAc) | ~64.1 (4-sulfated), ~70.5 (6-sulfated) | Position of sulfation in chondroitin sulfate |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive method widely used for the qualitative analysis and identification of functional groups in polysaccharides like those found in Viscoat . The technique relies on the absorption of infrared radiation by molecular vibrations, yielding a spectrum with characteristic peaks corresponding to specific chemical bonds and functional groups.
For chondroitin sulfate and sodium hyaluronate, key absorption bands provide valuable information:
A broad absorption band around 3200-3400 cm⁻¹ is typically attributed to the stretching vibrations of hydroxyl (O-H) groups, indicative of the polysaccharide backbone .
Peaks around 2930-2937 cm⁻¹ correspond to C-H stretching vibrations, common in polysaccharide structures .
The presence of amide bands, such as those around 1636-1650 cm⁻¹ and 1560 cm⁻¹, indicate N-H and C=O stretching vibrations, confirming the N-acetyl groups present in both sodium hyaluronate (N-acetylglucosamine) and chondroitin sulfate (N-acetylgalactosamine) .
Specific bands related to carboxylate groups (COO⁻) are often observed around 1600-1651 cm⁻¹ and 1428-1435 cm⁻¹, arising from the uronic acid residues (glucuronic acid) in both polysaccharides .
Crucially, sulfate groups, which are characteristic of chondroitin sulfate, exhibit distinctive absorption peaks. The stretching vibration of the S=O sulfate group is typically observed around 1224-1250 cm⁻¹ . Additional characteristic peaks for chondroitin sulfates can be found at wave numbers such as 1550 cm⁻¹, 1350-1300 cm⁻¹, 1160-1120 cm⁻¹, and 822 cm⁻¹ . The position of the sulfate peak can also indicate the origin of the chondroitin sulfate, with peaks around 850 cm⁻¹ for mammalian tissue and 820 cm⁻¹ for aquatic organisms .
Table 2: Characteristic FTIR Absorption Bands for Polysaccharides in this compound
| Wavenumber (cm⁻¹) | Functional Group/Vibration | Polysaccharide(s) | Source |
| 3200-3400 | O-H stretching (hydroxyl groups) | NaHA, CS | |
| 2930-2937 | C-H stretching (methyl/methylene groups) | NaHA, CS | |
| 1636-1651 | C=O stretching (Amide I, carboxylate) | NaHA, CS | |
| 1550-1560 | N-H bending (Amide II) | NaHA, CS | |
| 1428-1435 | Symmetric stretching of COO⁻ (carboxylate) | NaHA, CS | |
| 1224-1250 | S=O stretching (sulfate groups) | CS | |
| 1160-1120 | C-O-S stretching (sulfate groups) | CS | |
| 820-822 | Characteristic of sulfate position/origin (e.g., aquatic) | CS | |
| 850 | Characteristic of sulfate position/origin (e.g., mammalian) | CS |
Chromatographic Separation and Characterization
Chromatographic techniques are essential for separating components of complex mixtures and for analyzing molecular size, purity, and detailed disaccharide composition.
High-Performance Liquid Chromatography (HPLC) for Component Analysis
High-Performance Liquid Chromatography (HPLC) is extensively used for the component analysis of polysaccharides, including sodium hyaluronate and chondroitin sulfate. It can be employed for both direct analysis of the intact polymers and, more commonly, for the analysis of disaccharide units generated after enzymatic depolymerization .
For chondroitin sulfate, HPLC methods have been developed for the separation and quantification of unsaturated disaccharides, particularly the 4- and 6-sulfated disaccharides, which are crucial for characterizing the specific structure and origin of CS . These methods often utilize strong anion exchange (SAX) columns or reversed-phase ion-pairing chromatography with UV detection, typically at 230 nm or 195 nm for direct analysis of chondroitin sulfate . The use of evaporative light scattering detectors (ELSD) or refractive index detectors (RID) is also common for polysaccharides like sodium chondroitin sulfate, which have limited UV absorption .
HPLC can be used to assess the purity of isolated glycosaminoglycans and to determine their composition, providing quantitative data on the different disaccharide units present . For example, in the characterization of chondroitin sulfate from Atlantic bluefin tuna, SAX-HPLC was used to separate unsaturated repeating disaccharides after enzymatic digestion, revealing the percentages of mono- and disulfated disaccharides .
Capillary Electrophoresis (CE) for Disaccharide Profiling
Capillary Electrophoresis (CE) is a powerful analytical tool known for its high resolving power and sensitivity, making it well-suited for the analysis of intact glycosaminoglycans (GAGs) and, more specifically, for the disaccharide profiling of enzymatically degraded polysaccharides like sodium hyaluronate and chondroitin sulfate .
The principle of CE separation relies on differences in charge-to-mass ratio and hydrodynamic volume of the analytes. For disaccharide profiling, hyaluronic acid and chondroitin sulfate are typically depolymerized into their constituent unsaturated disaccharide units using specific polysaccharide lyases (e.g., chondroitinase ABC) . These disaccharide products can then be efficiently separated and detected, often by UV absorbance at 232 nm due to the unsaturation created by the enzyme, or with even higher sensitivity using laser-induced fluorescence (LIF) detection after derivatization with a fluorescent label .
CE allows for the resolution of non-, mono-, di-, and even trisulfated disaccharides, enabling the determination of sulfation patterns and heterogeneity within the original polysaccharide chains . Different retention times are obtained for each unsaturated disaccharide, and baseline separation of complex mixtures can be achieved . The technique is valuable for quality control in pharmaceutical industries and for understanding structural heterogeneity .
Table 3: Representative CE Parameters for Disaccharide Profiling of HA and CS
| Parameter | Typical Range/Value | Significance | Source |
| Buffer | Tetraborate or Phosphate buffer | Influences separation efficiency and resolution | |
| pH | Alkaline (e.g., pH 10.0) or acidic (e.g., pH 3.3) | Affects charge state of disaccharides and electroosmotic flow | |
| Applied Voltage | -10 kV to 25 kV (reversed polarity common) | Drives electrophoretic migration and affects separation time | |
| Detection Wavelength | 232 nm (UV absorbance) | Detects unsaturated disaccharides | |
| Derivatization | 2-aminoacridone (for LIF) | Enhances sensitivity significantly (up to 100-fold over UV) | |
| Sample Injection | Electrokinetic | Method for introducing sample into capillary | |
| Capillary Material | Uncoated fused silica | Common material for CE capillaries |
Size Exclusion Chromatography with Multi-Angle Laser Light Scattering (SEC-MALLS) for Molecular Weight Distribution
Size Exclusion Chromatography (SEC), coupled with Multi-Angle Laser Light Scattering (MALLS or MALS), is a robust and absolute technique for determining the molecular weight, molecular weight distribution, and even the size and conformation of macromolecules like polysaccharides, independent of their elution volume . This is particularly important for polysaccharides, which can exhibit diverse conformations and are often polydisperse.
In SEC-MALLS, the SEC column separates molecules based on their hydrodynamic volume. After elution, the molecules pass through a MALLS detector, which measures the intensity of scattered light at multiple angles. This signal, in conjunction with a concentration detector (such as a differential refractive index (dRI) detector or a UV detector), allows for the calculation of the absolute molar mass at each elution volume .
Key advantages of SEC-MALLS for polysaccharide characterization include:
Absolute Molecular Weight: Unlike conventional SEC, which relies on column calibration with standards of known molecular weight and assumed conformation, SEC-MALLS directly measures molecular weight based on fundamental physical principles, making it independent of molecular shape or non-ideal column interactions .
Molecular Weight Distribution (Mw, Mn, Polydispersity Index): It provides a comprehensive profile of the sample's molecular weight distribution, allowing for the determination of the weight-average molar mass (Mw), number-average molar mass (Mn), and polydispersity index (PDI = Mw/Mn), which indicates the breadth of the distribution .
For polysaccharides, monitoring molecular mass is a critical quality attribute as it correlates with potency and stability, especially in applications such as vaccines where a reduction in molecular mass can impact immunogenicity .
Table 4: Molecular Weight and Size Parameters from SEC-MALLS
| Parameter | Description | Significance for Polysaccharides | Source |
| Weight-average molar mass (Mw) | Average molar mass based on the contribution of each molecule to the total mass of the sample. | Critical for understanding the overall size and properties of the polysaccharide population; used in quality control. | |
| Number-average molar mass (Mn) | Average molar mass based on the number of molecules in the sample. | Less sensitive to high molecular weight aggregates than Mw. | |
| Polydispersity Index (PDI = Mw/Mn) | Ratio of Mw to Mn, indicating the breadth of the molecular weight distribution. A PDI close to 1.0 indicates a monodisperse sample. | Reflects the heterogeneity of the polysaccharide sample; lower PDI suggests higher uniformity, which is often desirable for product consistency and performance. | |
| Root Mean Square (RMS) Radius (Rg) | A measure of the average size of a polymer chain in solution, representing the radius of a sphere that has the same mass distribution as the molecule. Applicable for molecules >~10 nm. | Provides insight into the conformation (e.g., compact or extended) of the polysaccharide in solution, which is linked to its viscoelastic properties. |
Rheological Characterization Methods in Polysaccharide Research
Rheological characterization is indispensable for understanding the behavior of ophthalmic viscosurgical devices (OVDs) like this compound, as their performance during surgery is fundamentally linked to their flow and deformation properties . These polymeric solutions exhibit complex viscoelastic characteristics that are highly dependent on factors such as concentration, molecular weight, and intermolecular interactions .
Rotational Rheometry for Viscoelastic Behavior Analysis
Rotational rheometry is employed to measure the steady-state shear viscosity of OVDs as a function of shear rate, providing insights into their flow characteristics . This method involves placing a sample between two surfaces, typically a cone-plate or parallel plate geometry, where one surface moves while the other remains stationary, allowing for controlled deformation . The key parameter measured is shear stress, from which shear viscosity (measured in Pa·s) is calculated as the ratio of shear stress to shear rate .
This compound, being a combination OVD with dispersive properties, exhibits pseudoplastic or shear-thinning behavior . This means its viscosity decreases with increasing shear rate . For instance, at low shear rates, such as 2 sec⁻¹ at 25°C, this compound has a resting state viscosity reported around 40,000 ± 20,000 centipoise (cps), equivalent to 40-60 Pa·s . At a shear rate of 0.009 s⁻¹, its viscosity is approximately 64 Pa·s . This high viscosity at low shear rates is crucial for maintaining intraocular space, while the shear-thinning property allows for easier injection through a cannula during surgery where shear rates are high . The suggested shear rate range for testing OVDs using rotational rheometry typically spans from 0.001 s⁻¹ (approximating zero shear viscosity) to about 100 s⁻¹ (replicating injection conditions) .
Table 1: Representative Viscosity Data for this compound
| Parameter | Value | Conditions | Source |
| Resting State Viscosity (cps) | 40,000 ± 20,000 | Shear rate: 2 sec⁻¹, Temp: 25°C | |
| Viscosity (Pa·s) | 64 | Shear rate: 0.009 s⁻¹, Temp: 34°C | |
| Pseudoplasticity Index | 77 | (Comparative with other OVDs) |
Oscillatory Rheometry for Dynamic Mechanical Properties
Oscillatory rheometry, also known as dynamic mechanical analysis, involves applying small, sinusoidal deformations to a material to probe its viscoelastic properties . This technique measures the material's response to both flow and deformation . The key outputs are the storage modulus (G'), which represents the elastic or solid-like component and indicates energy stored, and the loss modulus (G''), which represents the viscous or liquid-like component and indicates energy dissipated as heat . Both moduli are measured in Pascals .
For this compound and similar polysaccharide solutions, mechanical spectra typically show a predominantly viscous character (G'' > G') at low frequencies, indicative of fluid-like behavior, and an increasingly elastic behavior (G' > G'') at higher frequencies, signifying a transition towards solid-like properties . This frequency-dependent response is characteristic of entangled polymer systems . The crossover frequency, where G' and G'' intersect (G' = G''), is a critical parameter indicating the transition from a viscous-dominated to an elastic-dominated response . For this compound, this crossover typically occurs at higher frequencies (e.g., 3 Hz) compared to other formulations like VISC26 (0.04 Hz), indicating a more viscous nature at lower frequencies . Oscillatory frequency sweeps are usually performed across a range such as 0.01 Hz to 100 Hz .
Table 2: Comparative Oscillatory Rheometry Parameters for this compound
| OVD Formulation | Crossover Frequency (Hz) | Low Frequency Behavior | High Frequency Behavior | Source |
| This compound | 3 | Viscous-dominated (G'' > G') | Elastic-dominated (G' > G'') | |
| VISC26 | 0.04 | Viscous-dominated (G'' > G') | Elastic-dominated (G' > G'') |
Advanced Approaches for Non-Newtonian Fluid Characterization
To comprehensively characterize the non-Newtonian behavior of complex fluids like this compound, advanced rheological models are often employed. The Carreau-Yasuda model and the Cross model are widely used to fit viscosity-shear rate data for shear-thinning polymeric systems . These models accurately describe the transition from a Newtonian plateau (zero-shear viscosity) at low shear rates to a shear-thinning region at higher shear rates . The zero-shear viscosity (η₀), which represents the viscosity of the OVD in a near-rest condition, is a crucial parameter estimated by fitting these models . For instance, fitting the Cross model to viscosity-shear rate data can demonstrate how well the model describes the behavior of hyaluronic acid solutions, a primary component of this compound . These advanced models provide a more detailed understanding of the fluid's response across a broad range of shear conditions, which is essential for predicting OVD behavior during surgical procedures .
Computational and Modeling Approaches
Beyond experimental rheology, computational and modeling approaches offer valuable insights into the fundamental interactions and stability of polysaccharide systems like this compound at molecular and macroscopic levels.
Molecular Dynamics Simulations of Polysaccharide Interactions and Crosslinking
Molecular Dynamics (MD) simulations are powerful computational tools used to investigate the conformational dynamics, interactions, and potential crosslinking of polysaccharides at an atomic level . For the components of this compound, namely sodium hyaluronate and chondroitin sulfate, MD simulations provide insights into their behavior in aqueous solutions, including hydration properties and hydrogen bonding .
Studies on chondroitin sulfate disaccharides using all-atom force fields like GLYCAM06 have explored their conformational space and revealed distinctions between 1→3-linked and 1→4-linked sequences based on intramolecular hydrogen bonds and topological preferences . Furthermore, MD simulations have investigated how water models (e.g., TIP3P, TIP4P) influence the conformation of chondroitin sulfate octasaccharides, noting that certain models favor direct intramolecular hydrogen bonding while others facilitate water-mediated bridges . Simulations also analyze the interactions between chondroitin sulfate and other biological molecules, such as human serum albumin, revealing differences in binding energy and interaction maps based on sulfation patterns and the presence of various ions . While direct MD simulations specifically detailing crosslinking within this compound's blended formulation are not extensively detailed in the provided sources, the principles demonstrated for individual polysaccharides are directly applicable to understanding the molecular basis of this compound's bulk properties and potential for interactions within its complex environment. The flexibility and chemical heterogeneity of glycosaminoglycans like chondroitin sulfate are key aspects explored by MD to understand their specific intermolecular interactions .
Geometrical Optics Stability Analysis for Visco-Diffusive Systems
Geometrical optics stability analysis is a theoretical method proven effective in deriving analytical instability criteria for complex fluid flows, including three-dimensional, visco-diffusive, and multi-diffusive systems . This approach models perturbations as high-frequency wavelets that evolve along fluid trajectories . Detecting local instabilities reduces to solving ordinary differential equations (ODEs) for the wave vector and amplitude of the wavelet envelope, with coefficients derived from the background flow .
Traditionally, viscosity and diffusivity were considered stabilizing factors; however, recent extensions of the geometrical optics framework have revealed their potential to destabilize visco-diffusive and multi-diffusive flows . This method can analyze stability conditions across a broad range of Prandtl, Schmidt, and magnetic Prandtl numbers . While specific applications to the exact this compound formulation are not detailed, this compound's nature as a high-viscosity, polymeric solution means it operates as a visco-diffusive system. Therefore, this advanced analytical methodology could be conceptually applied to predict and understand the stability of this compound's flow behavior under various physiological or surgical conditions, particularly in scenarios involving complex fluid dynamics within the eye . It provides a localized analysis that yields sufficient instability and necessary stability conditions along the flow trajectories .
Compound Names and PubChem CIDs
Interactions with Biological Microenvironments in Vitro Studies
Cellular Adhesion and Proliferation on Viscoat Substrates
This compound, a dispersive viscoelastic, has demonstrated a protective role for corneal endothelium in in vitro studies . In an experimental setting involving phacoemulsification on cadaver eyes, this compound, along with other dispersive viscoelastics, showed favorable outcomes in maintaining corneal endothelial cell counts post-surgery, with results comparable to untreated control corneas . This suggests that this compound creates a suitable environment that either supports existing cell viability or minimizes cell loss under simulated surgical conditions.
Generally, biological coatings that contain polysaccharides, such as those found in this compound, can promote cell adhesion and proliferation on material surfaces . The intrinsic properties of materials, including their molecular structure and mechanical attributes, significantly influence cellular behavior, encompassing adhesion, proliferation, and viability .
Table 1: In Vitro Corneal Endothelial Cell Count Post-Phacoemulsification with OVDs
| Ophthalmic Viscosurgical Device (OVD) | Average Endothelial Cell Count (cells/mm²) |
| Untreated Control | ~4000 (baseline) |
| This compound | 4032 (4015–4115) |
| Healon EndoCoat | 4015 (3985–4198) |
| Methylvisc | 4065 (3928–4088) |
| ProVisc (Cohesive) | 3898 (3866–3955) |
| Healon GV (Cohesive) | 3752 (3625–3855) |
Note: Data for control is approximate baseline derived from the context that dispersive OVD groups had cell counts comparable to controls and showed no statistically significant difference in cell loss.
Mechanisms of Cell-Material Interaction
The interaction between cells and materials like this compound is governed by sophisticated physical and signaling mechanisms. Cells recognize and interact with their surrounding extracellular matrix (ECM) through cell adhesion molecules (CAMs) such as integrins . Integrins bind to specific recognition motifs present on adsorbed proteins or directly to matrix components, subsequently clustering to form focal adhesions that mechanically link the cell's internal actin cytoskeleton to the external substrate .
Viscoelastic materials, a category to which this compound belongs due to its sodium hyaluronate and chondroitin (B13769445) sulfate (B86663) components, actively modulate cellular behavior by influencing cytoskeletal reorganization and activating mechanosensitive signaling pathways, including the Yes-associated protein (YAP)/transcriptional co-activator with the PDZ-binding motif (TAZ) axis . The viscoelastic nature of the material can enhance cell-ECM adhesion, influencing how cells spread and interact with the substrate . The dynamic interplay between the assembly and disassembly of focal adhesions and the viscous dissipation of the substrate's properties is crucial in determining cell spreading on viscoelastic surfaces .
Influence on Cell Morphology and Cytoskeletal Organization
The viscoelastic characteristics of a substrate significantly impact cell morphology and the organization of the cytoskeleton. Viscoelastic materials can precisely control cell shape and function by affecting cytoskeletal rearrangements . Studies have demonstrated that optimal matrix viscoelasticity plays a role in regulating cell morphology through mechanotransduction pathways, thereby influencing the arrangement and dynamics of critical cytoskeletal components like actin filaments (F-actin) and adhesion plaques .
For instance, research has shown that substrate viscoelasticity can alter the formation of focal adhesions and the architecture of actin within cells . The presence of intermediate filaments, such as vimentin, has also been implicated in mediating cell shape on viscoelastic substrates . Furthermore, the viscosity of the surrounding medium, a key characteristic of this compound, can directly influence cell morphology by potentially limiting the assembly and operation of the cytoskeleton, leading to changes in cell length and mobility . In vitro experiments using hydrogels with varying stress relaxation properties have illustrated distinct cellular responses, including differences in vinculin immunostaining patterns (a marker for focal adhesions) and the presence of actin stress fibers .
Protein Adsorption and Biomolecular Recognition on Material Surfaces
When materials come into contact with biological fluids, proteins from the physiological environment adsorb onto their surfaces, forming what is known as a "protein corona" . This layer of adsorbed proteins can significantly alter the material's surface properties and dictate its subsequent interactions with cells and other biological components, potentially imparting new biorecognition capabilities . The nature of protein adsorption is heavily influenced by the material's surface characteristics, such as its hydrophilicity or hydrophobicity . Highly hydrophilic surfaces tend to resist protein adsorption or bind proteins weakly, while highly hydrophobic surfaces can lead to the denaturation of adsorbed proteins, which may negatively impact cell adhesion .
For biomaterials like this compound, composed of highly hydrated polysaccharides, the protein adsorption profile would be distinctive. Understanding these adsorption patterns is crucial for predicting cellular responses. Strategies involving surface functionalization can be employed to minimize non-specific protein adsorption while promoting specific biomolecular recognition events, which is vital for designing effective and biocompatible materials . Quantitative monitoring techniques can provide insights into the kinetics of biomolecular adsorption and any associated structural transformations, revealing how factors like water content coupled to polymer layers influence protein interactions .
Role in Extracellular Matrix Mimicry and Cellular Microenvironment Modulation
Viscoelastic materials are increasingly recognized for their ability to more accurately mimic the dynamic mechanical properties of the native extracellular matrix (ECM) compared to conventional rigid substrates . The ECM is a complex, dynamic network crucial for tissue function, and cells engage in bidirectional interactions with it, influencing its mechanical and biological characteristics .
By replicating the in vivo cellular microenvironment in vitro, researchers can precisely control cell behavior, including survival, morphology, migration, proliferation, and differentiation . This mimicry is often achieved using 3D hydrogels composed of ECM proteins or other biocompatible polymers . Viscoelasticity is a fundamental characteristic of living tissues and ECMs, playing a significant role in modulating critical cellular processes such as cell migration, differentiation, and tissue morphogenesis .
The components of this compound, sodium hyaluronate and chondroitin sulfate, are themselves natural constituents of the ECM . Sodium hyaluronate, as the sodium salt of hyaluronic acid, is widely distributed in the extracellular matrix of mammalian connective, epithelial, and neural tissues . This inherent biological relevance allows this compound to contribute to creating an in vitro microenvironment that closely resembles aspects of the native ECM, thereby influencing cellular responses in a physiologically relevant manner. The stiffness, viscoelasticity, and degradability of the ECM are all critical factors in regulating cell behavior in 3D environments, highlighting the importance of viscoelastic materials in modulating the cellular microenvironment for research and regenerative medicine applications .
Comparative Academic Studies of Polysaccharide Composites
Analysis of Molecular Weight Discrepancies Across Commercial and Experimental Formulations
The molecular weight of polysaccharides is a critical determinant of their viscoelastic properties and biological functions. For sodium hyaluronate (HA), a key component of Viscoat, molecular weight can range significantly, typically from 200 kDa to 10,000 kDa (2 x 10⁵ to 10 x 10⁶ Da), with its polymeric and polyelectrolyte nature profoundly influencing its physiological behavior .
Commercial formulations of ophthalmic viscoelastic devices (OVDs) containing HA and CS exhibit specific molecular weight profiles. For instance, a commercial viscoelastic solution, Hialurom Hondro, which shares a similar composition to this compound, contains sodium hyaluronate with an average molecular weight of 3,000 kDa and chondroitin (B13769445) sodium sulfate (B86663) with an average molecular weight of 25 kDa . This specific data highlights the distinct molecular weight contributions of each polysaccharide within a blended product.
Molecular weight characterization is typically performed using techniques such as viscometry, where the intrinsic viscosity of HA solutions is measured and affected by factors like ionic strength and pH . Electrophoretic techniques, including polyacrylamide gel electrophoresis (PAGE) and agarose (B213101) gel electrophoresis, are also employed to determine HA molecular weight distributions, capable of separating molecules from oligosaccharides up to 6,000 kDa . Size exclusion chromatography (SEC) coupled with multi-angle light scattering (MALS) provides a more comprehensive analysis, offering insights into absolute molecular weight, molecular weight distribution, and even branching characteristics of polysaccharides . These advanced methods are crucial for quality control and for understanding variations in different formulations.
A summary of typical molecular weights for components in polysaccharide composites is presented in Table 1:
| Polysaccharide Component | Typical Molecular Weight Range (Da) | Example in Commercial Formulation (Da) |
| Sodium Hyaluronate (HA) | 200,000 – 10,000,000 | ~3,000,000 |
| Sodium Chondroitin Sulfate (CS) | ~25,000 - ~70,000 (depending on source and specific type) | ~25,000 |
Comparison of Intermolecular Interactions in Different Hyaluronate-Chondroitin Sulfate Blends
The synergistic effects observed in blends like this compound stem from complex intermolecular interactions between sodium hyaluronate (HA) and sodium chondroitin sulfate (CS). When these two glycosaminoglycans are mixed in an aqueous solution, they demonstrate a remarkable tendency to align and interact, primarily through hydrogen bonding involving their N-acetylamino groups . This interaction is not merely additive but results in enhanced solution stability and improved physical properties, including significant increases in viscosity, compared to the individual components .
Research indicates that the synergistic viscosity effect of HA-CS mixtures intensifies with increasing concentration . For instance, a blend containing 5.3 g CS and 4.2 g HA per 100 ml water exhibited a viscosity of 71,500 centipoise (CPS) at 25°C, compared to 58,700 CPS for HA alone and 10 CPS for CS alone under similar conditions . This highlights the significant enhancement in viscoelasticity when HA and CS are combined.
Table 2 illustrates the synergistic viscosity effect observed in a representative HA-CS blend:
| Component(s) | Concentration ( g/100 mL water) | Viscosity at 25°C (CPS) (Shear Rate < 2/sec) |
| Sodium Chondroitin Sulfate (CS) | 5.3 | 10 |
| Sodium Hyaluronate (HA) | 4.2 | 58,700 |
| CS (5.3) + HA (4.2) Blend | 9.5 | 71,500 |
Methodological Comparison of Characterization Techniques for Polysaccharide Mixtures
Accurate characterization of polysaccharide mixtures, such as those found in this compound, requires a multifaceted approach utilizing various analytical techniques. These methods provide insights into molecular weight, structural composition, and physicochemical properties, which are crucial for quality control and understanding product performance.
Chromatographic Techniques:
Size Exclusion Chromatography (SEC): SEC, particularly when coupled with detectors like low-angle laser light scattering (LALLS) or multi-angle light scattering (MALS), is a powerful tool for determining the absolute molecular weight, molecular weight distribution, and branching characteristics of polysaccharides. This technique physically separates molecules based on their hydrodynamic volume .
Centrifugal Precipitation Chromatography (CPC): CPC has been applied for the separation of chondroitin sulfate and hyaluronic acid fragments based on their solubility differences in gradients of organic solvents like ethanol (B145695) and water. This method can also indirectly detect components by light scattering of small precipitates .
High pH Anion Exchange Chromatography (HPAEC): HPAEC is commonly used for glycosaminoglycan (GAG) disaccharide analysis, allowing for discrimination between oligosaccharides based on sulfation patterns and chain length .
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (e.g., ¹H NMR, ¹³C NMR) and two-dimensional NMR experiments are invaluable for providing detailed structural information on polysaccharide composition, sequence distribution, and substitution patterns. In some cases, NMR can also contribute to molecular weight determination .
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is widely used to identify the chemical composition, functional groups, and structural properties of polysaccharide matrices. It is particularly effective for studying intermolecular interactions within blends and monitoring conformational changes of components .
Raman Spectroscopy: Similar to FTIR, Raman spectroscopy offers information on the chemical composition and structural properties of polymer surfaces and is applicable to polysaccharide mixtures .
Fluorescence Spectroscopy: This technique can be utilized to investigate molecular recognition properties and interactions within polysaccharide systems .
Rheological and Viscometric Techniques:
Rheological Characterization: Comprehensive rheological studies, including measurements of elastic modulus (G'), loss modulus (G"), oscillatory frequency, crossover frequency, and relaxation time, are critical for assessing the viscoelastic properties of HA and CS formulations. These parameters directly reflect the material's ability to store and dissipate energy, providing insight into its mechanical behavior under various conditions .
Viscometry (Capillary and Cone-on-Plate): Viscometers are used to directly measure the viscosity of polysaccharide solutions, demonstrating the effects of interactions (e.g., between CS and HA) on flow behavior. This provides macroscopic evidence of molecular interactions and their impact on the solution's properties .
Electrophoretic Techniques:
Capillary Electrophoresis (CE): CE offers a rapid and accurate method for the simultaneous separation and quantification of various GAGs, including heparin, chondroitin sulfate, and hyaluronic acid, often without extensive sample pretreatment .
These diverse methodologies complement each other, providing a holistic understanding of the complex chemical and physical attributes of polysaccharide composites like this compound. A comparative overview of these techniques is presented in Table 3.
| Technique | Key Information Provided | Application to HA-CS Blends |
| HPLC (Ion-Exchange, RP-IP) | Composition, disaccharide/oligosaccharide profiling, sulfation patterns | Simultaneous determination of HA and CS, analysis of enzymatic degradation products |
| SEC-MALS | Absolute molecular weight, molecular weight distribution, branching | Characterization of polydispersity and size of HA and CS components |
| NMR Spectroscopy | Detailed structural information (composition, sequence, substitution) | Elucidating the specific arrangements and linkages within the blended polysaccharides |
| FTIR Spectroscopy | Chemical composition, functional groups, intermolecular interactions | Identifying specific bonds and conformational changes, studying HA-CS interactions |
| Rheology/Viscometry | Viscoelastic properties (G', G''), viscosity, shear-thinning behavior | Quantifying the synergistic effects of HA and CS on solution viscosity and elasticity |
| Capillary Electrophoresis (CE) | Separation and quantification of GAGs | Simultaneous analysis of HA and CS in complex mixtures |
Emerging Research Directions and Theoretical Frameworks
Development of Novel Analytical Probes for In Situ Material Characterization
Understanding the intricate behavior of viscoelastic materials like Viscoat in their functional environments necessitates the development and application of advanced analytical probes for in situ material characterization. Traditional rheological techniques are foundational, with methods such as Dynamic Mechanical Analysis (DMA) and rheometry being instrumental in measuring viscoelastic properties . These techniques provide critical insights into how materials respond to applied forces over time, distinguishing between their elastic (solid-like) and viscous (liquid-like) components .
For more comprehensive in situ studies, specialized instruments like Broadband Viscoelastic Spectroscopy (BVS) and Resonant Ultrasound Spectroscopy (RUS) are employed. These methods allow for viscoelastic measurements across extensive ranges of frequency and temperature, offering a deeper understanding of time-dependent material responses without relying on time-temperature superposition principles . Such detailed characterization is vital for defining the material's linear viscoelastic region (LVR), which dictates the range of stress or strain where the material behaves predictably and reversibly. Identifying the LVR is crucial for optimizing material properties and ensuring durability and safety in various applications . The precise quantification of these properties contributes to the development of new biomaterials and improved predictive modeling for real-world scenarios .
Advanced Computational Modeling for Predicting Complex Polysaccharide Behavior
Computational approaches extend beyond atomic-level interactions to predict macroscopic properties. Multiscale computational methods are being developed to estimate viscoelastic properties, such as zero-shear viscosity and storage and loss moduli, of entangled polymer melts, with potential applicability to complex polysaccharide solutions . Such models start from atomistic representations and scale up to coarser representations, allowing for prediction across longer time and length scales . Furthermore, Monte Carlo (MC) kinetic simulations have successfully predicted the viscoelastic properties, such as the storage modulus (G'), of enzymatically crosslinkable polymer solutions, showing excellent agreement with experimental measurements . These computational frameworks, including models like the Maxwell, Kelvin–Voigt, and Burgers models, are essential for predicting a material's response under various loading conditions, paving the way for in silico design and screening of new biomaterials with desired rheological characteristics .
Exploration of Non-Canonical Polysaccharide Interactions and Their Implications
Beyond their well-documented roles, the components of this compound, sodium hyaluronate and chondroitin (B13769445) sulfate (B86663), engage in a variety of "non-canonical" interactions that have significant implications for their function and broader biomaterial applications. These interactions often involve complex non-covalent forces with other biomolecules, particularly proteins, and can be influenced by environmental factors such as pH, ionic strength, and temperature .
Research indicates that polysaccharide-protein interactions can manifest as associative or segregative behaviors, leading to diverse phase separations and impacts on material properties . Strong electrostatic interactions, for instance, can form between positively charged proteins and the anionic carboxylate and sulfate groups present in glycosaminoglycans like HA and CS . These interactions, including hydrogen bonding and hydrophobic forces, contribute to the formation of stable complexes that can influence the rheology and stability of mixed biopolymer solutions . For example, the incorporation of hyaluronan and chondroitin sulfate in blends for wound-healing and drug release applications often involves controlled crosslinking strategies .
Furthermore, investigations into hyaluronic acid and chondroitin sulfate nanoparticles have revealed unexpected behaviors, such as CD44 receptor-dependent cellular uptake coupled with surprising platelet aggregation and complement activation at high concentrations, offering novel insights into their interaction with biological systems . Understanding these less-explored interactions is crucial for predicting the performance of this compound-like compositions in complex biological milieus and for designing next-generation biomaterials with tailored functionalities.
Potential for this compound as a Research Tool in Fundamental Biomaterial Science
This compound, by virtue of its primary components—sodium hyaluronate and chondroitin sulfate—holds significant potential as a research tool in fundamental biomaterial science. Both HA and CS are key glycosaminoglycans (GAGs) naturally abundant in the extracellular matrix, playing vital roles in various biological processes, including tissue development, lubrication, and signaling . Their inherent viscoelastic properties make this compound an excellent model system for studying the fundamental principles of viscoelasticity in biological contexts .
Researchers utilize HA and CS to engineer novel hydrogels that mimic native tissues. For example, sodium hyaluronate-containing double network (HA-DN) gels and chondroitin sulfate-containing double network (CS-DN) gels, developed using molecular stent methods, exhibit mechanical properties comparable to natural cartilage . These biomaterials serve as invaluable platforms for investigating fundamental mechanical properties and biological responses, such as cell proliferation, differentiation, and tissue regeneration . Studies have explored their use in inducing chondrogenic differentiation and suppressing chondrocyte inflammation under pro-inflammatory conditions, highlighting their potential as scaffolds for artificial cartilage .
Moreover, the ability to tune the mechanical properties of these polysaccharide-based hydrogels through varying material compositions and synthesis conditions positions this compound components as versatile tools for studying the interplay between material properties and cellular behavior. This includes research into how matrix composition influences cell motility, as seen in studies of glioma invasion within collagen/GAG matrices . The controlled environment offered by such well-defined biomaterials allows for precise investigations into complex biological phenomena, advancing our understanding of tissue mechanics, cell-matrix interactions, and the development of regenerative therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
